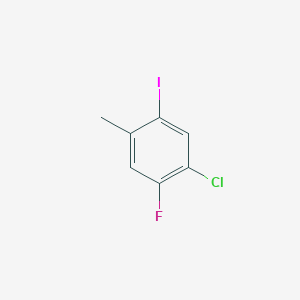

1-Chloro-2-fluoro-5-iodo-4-methylbenzene

Description

Strategic Importance of Halogenated Aromatic Scaffolds in Chemical Research

Halogenated aromatic compounds are indispensable building blocks in modern organic synthesis. The incorporation of halogens allows for precise control over a molecule's electronic nature, lipophilicity, and metabolic stability, which are critical parameters in the design of pharmaceuticals, agrochemicals, and materials. rsc.org Halogen atoms can act as versatile synthetic handles, enabling a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov This versatility makes halogenated aromatics key intermediates in the construction of complex molecular architectures.

The Unique Role of Multiple Halogen Substituents (Cl, F, I) and Alkyl Groups on Benzene (B151609) Rings

The presence of multiple, different halogen atoms (Cl, F, I) and an alkyl group (methyl) on a single benzene ring, as seen in 1-chloro-2-fluoro-5-iodo-4-methylbenzene, creates a highly specific and complex substitution pattern. Each substituent exerts a distinct electronic and steric influence on the aromatic ring, thereby modulating its reactivity and potential interactions with other molecules.

Fluorine (F): Being the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I). However, it can also participate in resonance by donating its lone pair electrons (+R effect), although this is generally weaker than its inductive effect in the context of aromatic rings. libretexts.org

Chlorine (Cl): Similar to fluorine, chlorine is an electron-withdrawing group through induction (-I) and a weak resonance donor (+R). It is a common substituent in many commercially available compounds.

Iodine (I): Iodine is the least electronegative of the common halogens and is the most polarizable. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various reactions, particularly in palladium-catalyzed cross-coupling reactions. nih.gov

Methyl Group (CH₃): The methyl group is an electron-donating group through induction (+I) and hyperconjugation. It activates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. libretexts.org

Specific Academic and Synthetic Challenges Posed by this compound

The synthesis of a polysubstituted benzene with a specific substitution pattern like this compound presents significant challenges. The directing effects of the already present substituents must be carefully considered to achieve the desired regiochemistry in subsequent substitution reactions.

For instance, starting from a halogenated toluene, the introduction of further halogens at specific positions can be difficult to control due to the formation of isomeric products. The synthesis of 1,2,4,5-tetrasubstituted benzenes often requires multi-step strategies involving protection and deprotection of certain positions or the use of specialized directing groups. rsc.orgresearchgate.net The introduction of the iodine atom at a late stage is a common strategy, often achieved through electrophilic iodination. However, the regioselectivity of this reaction on a pre-existing chlorofluorotoluene would need to be carefully controlled.

Below is a table comparing the directing effects of the individual substituents present in this compound:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Strong -I | Weak +R | Deactivating | Ortho, Para |

| -Cl | Strong -I | Weak +R | Deactivating | Ortho, Para |

| -I | Weak -I | Weak +R | Deactivating | Ortho, Para |

| -CH₃ | +I | Hyperconjugation | Activating | Ortho, Para |

Data derived from established principles of electrophilic aromatic substitution.

Overview of Research Gaps and Future Directions Pertaining to this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While numerous studies exist on various polyhalogenated benzenes and toluenes, this particular substitution pattern appears to be largely unexplored. This lack of data presents both a challenge and an opportunity.

Research Gaps:

Synthesis: There are no established, high-yielding synthetic routes specifically for this compound.

Physicochemical Properties: Experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, MS) are not readily available.

Reactivity: The reactivity of this compound in key organic reactions, such as cross-coupling, nucleophilic aromatic substitution, and further electrophilic substitution, has not been systematically investigated.

Applications: Due to the lack of synthetic access and characterization, the potential applications of this compound in materials science, medicinal chemistry, or agrochemistry remain unknown.

Future Directions:

Development of Synthetic Methodologies: A primary focus for future research should be the development of a reliable and scalable synthesis of this compound. This could involve exploring various sequences of halogenation and other substitution reactions on suitable precursors, such as 2-chloro-1-fluoro-4-methylbenzene. sigmaaldrich.combldpharm.com

Computational Studies: In the absence of experimental data, computational modeling can provide valuable insights into the electronic structure, predicted reactivity, and spectroscopic properties of the molecule. nih.govnih.gov

Exploration of Reactivity: Once synthesized, a systematic study of its reactivity in a range of organic transformations would be crucial. The presence of three different halogens offers the potential for selective functionalization at different positions. For example, the C-I bond is expected to be the most reactive in palladium-catalyzed cross-coupling reactions. nih.govmdpi.com

Investigation of Potential Applications: With a deeper understanding of its properties and reactivity, researchers can begin to explore its potential as a building block for novel materials with tailored electronic properties or as a scaffold for the synthesis of new biologically active molecules. The unique combination of substituents could lead to interesting and useful molecular properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1242339-72-5 |

|---|---|

Molecular Formula |

C7H5ClFI |

Molecular Weight |

270.47 g/mol |

IUPAC Name |

1-chloro-2-fluoro-5-iodo-4-methylbenzene |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 |

InChI Key |

BJZGSCBCOSXQCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)Cl)F |

Origin of Product |

United States |

Retrosynthetic Analysis and Design for the Synthesis of 1 Chloro 2 Fluoro 5 Iodo 4 Methylbenzene

Hierarchical Disconnection Approach for Polyhalogenated Benzene (B151609) Derivatives

The synthesis of polysubstituted aromatic compounds requires careful strategic planning, particularly concerning the order of substituent introduction. The directing effects of the groups already present on the ring dictate the position of subsequent substitutions. libretexts.org For the target molecule, 1-chloro-2-fluoro-5-iodo-4-methylbenzene, a hierarchical disconnection approach considers the reactivity and directing effects of the four substituents: methyl (-CH₃), fluoro (-F), chloro (-Cl), and iodo (-I).

The primary disconnection involves identifying the bond that is most strategically formed in the final step of the synthesis. In polyhalogenated benzenes, the carbon-iodine bond is often a prime candidate for the final step disconnection. This is due to two main factors: the relative ease of electrophilic iodination on an already substituted, often activated ring, and the high reactivity of the C-I bond, which makes it a versatile handle for further modifications if needed.

Therefore, the first disconnection is the C-I bond, suggesting an electrophilic iodination as the final synthetic step. This disconnection leads to the key precursor: 1-chloro-2-fluoro-4-methylbenzene (also known as 4-chloro-3-fluorotoluene).

Figure 1: Initial Retrosynthetic Disconnection

Target Molecule Precursor

C₇H₅ClFI <-- (Disconnection) --> C₇H₆ClF

(1-Chloro-2-fluoro- (1-Chloro-2-fluoro-

5-iodo-4-methylbenzene) 4-methylbenzene)

This strategy relies on the combined directing effects of the methyl, fluoro, and chloro groups to selectively install the iodine atom at the C-5 position. The directing effects of these groups in electrophilic aromatic substitution are as follows:

-CH₃ (Methyl): Activating, Ortho-, Para-directing. libretexts.org

-F (Fluoro): Deactivating, Ortho-, Para-directing. unizin.org

-Cl (Chloro): Deactivating, Ortho-, Para-directing. unizin.orgorganicchemistrytutor.com

In the precursor 1-chloro-2-fluoro-4-methylbenzene, the C-5 position is ortho to the activating methyl group and para to the fluoro group. While halogens are deactivating, their ortho-, para-directing influence reinforces the desired regioselectivity. libretexts.org This convergence of directing effects makes the iodination of 1-chloro-2-fluoro-4-methylbenzene a highly feasible final step.

Identification and Feasibility Assessment of Key Synthetic Precursors

Following the initial disconnection, the next step is to devise a synthesis for the key precursor, 1-chloro-2-fluoro-4-methylbenzene . Further retrosynthetic analysis of this intermediate is necessary. A common strategy for synthesizing polysubstituted aromatics is to start with a simpler, commercially available aniline (B41778) derivative and utilize diazotization reactions (like the Sandmeyer or Schiemann reactions) to introduce halogens.

A plausible precursor for 1-chloro-2-fluoro-4-methylbenzene is 2-fluoro-4-methylaniline . This aniline can be converted to the target precursor via a Sandmeyer reaction to introduce the chloro group.

An alternative and potentially more direct route might start from 5-chloro-2-methylaniline . A patent describes a method for preparing 4-chloro-2-fluorotoluene (B1583580) from this precursor via diazotization in anhydrous hydrofluoric acid, followed by thermolysis, which effectively performs a Schiemann-type reaction. google.com This provides a viable pathway to a key intermediate.

The feasibility of these precursors is high as they are either commercially available or can be synthesized through well-established methods.

Interactive Data Table 1: Key Synthetic Precursors and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Target Molecule | |||

| This compound | C₇H₅ClFI | 302.47 | Final Product |

| Primary Precursors | |||

| 1-Chloro-2-fluoro-4-methylbenzene | C₇H₆ClF | 144.57 | Key Intermediate |

| 4-Chloro-2-fluorotoluene | C₇H₆ClF | 144.57 | Key Intermediate |

| Starting Materials | |||

| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Potential Starting Material |

| 2-Fluoro-4-methylaniline | C₇H₈FN | 125.15 | Potential Starting Material |

Strategic Planning for Regioselective Introduction of Halogens and the Methyl Group

Based on the retrosynthetic analysis, a forward synthetic plan can be constructed. A robust strategy would leverage the directing effects of the substituents at each step to ensure the correct placement of the incoming groups.

One promising synthetic route begins with the commercially available 5-chloro-2-methylaniline :

Fluorination via Diazotization: The synthesis of the key intermediate, 4-chloro-2-fluorotoluene, can be achieved from 5-chloro-2-methylaniline. The process involves forming a diazonium salt from the aniline, followed by reaction with a fluoride (B91410) source, such as in the Balz-Schiemann reaction or by thermolysis in hydrofluoric acid. google.com This sequence correctly places the fluoro and chloro groups relative to the methyl group.

Regioselective Iodination: The final step is the electrophilic iodination of the synthesized 4-chloro-2-fluorotoluene. The position of iodination (C-5) is dictated by the existing substituents. The methyl group at C-1 strongly directs ortho and para. The fluoro group at C-2 also directs ortho and para. The chloro group at C-4 is also an ortho, para-director. The target C-5 position is ortho to the methyl group and para to the fluoro group, making it the most electronically enriched and sterically accessible position for electrophilic attack. Reagents such as iodine in the presence of an oxidizing agent (e.g., HNO₃, HIO₄) or silver salts like Ag₂SO₄ can be used to achieve this transformation. nih.govnih.govncert.nic.in

This strategic plan ensures high regioselectivity by carefully ordering the introduction of the halogen substituents, capitalizing on their inherent directing effects.

Consideration of Orthogonal Reactivity of Halogens (Cl, F, I) in Synthetic Pathways

A crucial aspect of designing syntheses for polyhalogenated compounds is the concept of orthogonal reactivity. The different halogens (F, Cl, Br, I) exhibit distinct reactivities, which can be exploited for selective functionalization. This reactivity is primarily governed by the carbon-halogen (C-X) bond strength.

The C-X bond dissociation energies decrease down the group: C-F > C-Cl > C-Br > C-I. issr.edu.khacs.org This trend means the C-I bond is the weakest and most reactive, while the C-F bond is the strongest and least reactive.

Interactive Data Table 2: Aryl Carbon-Halogen Bond Dissociation Energies

| Bond | Approximate Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |

| Aryl-F | ~123 | Very Low |

| Aryl-Cl | ~96 | Low |

| Aryl-Br | ~81 | Moderate |

| Aryl-I | ~65 | High |

| (Note: Values are approximate and can vary based on the specific aromatic system) |

This differential reactivity is particularly significant in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. rsc.orgresearchgate.net In a molecule like this compound, a palladium-catalyzed cross-coupling reaction can be performed selectively at the C-I position without affecting the C-Cl and C-F bonds. researchgate.net

This orthogonal reactivity makes the target molecule a valuable synthetic building block. It allows for the introduction of a wide variety of substituents (alkyl, aryl, alkynyl, etc.) at the C-5 position, providing a pathway to more complex derivatives while retaining the chloro and fluoro substituents for potential subsequent transformations under more forcing conditions. The synthetic design, therefore, not only targets the final molecule but also imbues it with strategic potential for further chemical elaboration.

Reaction Mechanisms and Kinetics Pertinent to 1 Chloro 2 Fluoro 5 Iodo 4 Methylbenzene

Mechanistic Pathways of Directed Metalation Events

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. In 1-chloro-2-fluoro-5-iodo-4-methylbenzene, the fluorine and chlorine atoms can act as moderate DMGs.

The fluorine atom is a recognized directing group in metalation reactions, a phenomenon often referred to as the "ortho-fluorine effect". whiterose.ac.uk This effect is a key factor in determining the site of deprotonation in fluoroarenes. rsc.org

Thermodynamic Preference : Experimental and computational studies have demonstrated a thermodynamic preference for C-H bond activation at the position ortho to a fluorine substituent. rsc.org This is attributed to the increased strength of the resulting metal-carbon (M-C) bond when fluorine is in the ortho position. rsc.orgox.ac.uk The electronegativity of fluorine stabilizes the resulting organometallic species.

Kinetic Influence : The kinetic and thermodynamic control of C-H bond activation is significantly influenced by the ortho-fluorine effect. whiterose.ac.uk In many transition metal-mediated transformations, there is a pronounced preference for the activation of aromatic C-H bonds located ortho to fluorine substituents. whiterose.ac.uk For this compound, the C-H bond at the C3 position is adjacent to the fluorine at C2, making it a potential site for directed metalation.

The table below summarizes the directing ability of various functional groups in ortho-lithiation.

| Directing Group | Relative Directing Ability |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OR | Moderate |

| -F | Moderate to Weak |

| -Cl | Moderate to Weak |

| -CH₃ | Weak |

| -I | Very Weak / None |

This table illustrates general trends in directing group ability for ortho-lithiation.

Chlorine as a Directing Group : The chlorine atom at C1 can also direct metalation to its ortho positions. However, in this molecule, both ortho positions (C2 and C6) are already substituted. Its primary influence is therefore electronic, withdrawing electron density from the ring via induction.

Iodine and Halogen-Metal Exchange : The iodine atom at C5 is the most likely site for a halogen-metal exchange reaction, a process that often competes with C-H deprotonation. znaturforsch.comprinceton.edu The rate of halogen-lithium exchange is significantly faster for iodine compared to bromine or chlorine (I > Br > Cl). princeton.edu Therefore, treatment with an alkyllithium reagent like n-BuLi is highly likely to result in the formation of 1-chloro-2-fluoro-5-lithio-4-methylbenzene rather than deprotonation at C3.

Methyl Group : The methyl group at C4 is a weak activating group for electrophilic substitution and a very weak directing group for metalation. Its primary role in this context is steric. It may hinder metalation at the adjacent C3 and C5 positions to some extent.

Regioselectivity Outcome : The competition between directed ortho-metalation at C3 (directed by fluorine) and halogen-metal exchange at C5 (the C-I bond) is a critical consideration. Given the high reactivity of the C-I bond towards organolithium reagents, halogen-metal exchange is the anticipated dominant pathway under standard conditions. znaturforsch.comprinceton.edu Achieving C-H metalation would likely require specialized bases or reaction conditions that disfavor the exchange process.

The mechanism of directed lithiation involves the formation of key intermediates and transition states.

Complex Formation : The process is believed to begin with the coordination of the alkyllithium reagent to the heteroatom of the directing group (in this case, fluorine or chlorine). ias.ac.insemanticscholar.org This pre-complexation step brings the base into proximity with the target C-H bond, lowering the activation energy for deprotonation. core.ac.uk

Transition State : The transition state for proton abstraction involves the transfer of the proton from the aromatic ring to the alkyl group of the organolithium reagent. ias.ac.incore.ac.uk Steric factors play a crucial role in the stability of this transition state. core.ac.uk For this compound, the transition state for deprotonation at C3 would be influenced by the adjacent methyl group at C4.

Ate-Complexes in Halogen-Metal Exchange : The mechanism for lithium-halogen exchange is thought to proceed through an "ate-complex" intermediate. princeton.edu In this intermediate, the nucleophilic alkyl group from the organolithium reagent attacks the iodine atom, forming a transient hypervalent iodine species before the expulsion of the iodide leaving group.

Mechanistic Studies of Transition Metal-Catalyzed Reactions

This compound is an ideal substrate for studying selectivity in transition metal-catalyzed cross-coupling reactions due to the presence of two different carbon-halogen bonds (C-I and C-Cl) suitable for oxidative addition.

The catalytic cycle of common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition : This is typically the first and rate-determining step, where the aryl halide reacts with a low-valent transition metal complex (e.g., Pd(0)). The reactivity of aryl halides in this step follows the order of bond strength: C-I < C-Br < C-Cl < C-F. researchgate.net Consequently, for this compound, oxidative addition will occur selectively at the weaker C-I bond over the much stronger C-Cl bond. This allows for sequential functionalization, first at the iodo-substituted position and then, under more forcing conditions, at the chloro-substituted position.

Transmetalation : After oxidative addition forms an arylpalladium(II) halide complex, the transmetalation step occurs. The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination : This is the final step, where the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.

The relative reactivity of C-X bonds in oxidative addition is summarized below.

| C-X Bond | Relative Bond Energy (kJ/mol) | Reactivity in Oxidative Addition |

| C-F | ~485 | Very Low |

| C-Cl | ~400 | Low |

| C-Br | ~335 | Moderate |

| C-I | ~280 | High |

This table presents approximate bond energies and the resulting general reactivity trend.

The ligands coordinated to the transition metal center are crucial for the success of a cross-coupling reaction. researchgate.netrsc.org They influence the catalyst's activity, selectivity, and stability by modifying the electronic and steric properties of the metal.

Activity : Electron-rich and sterically bulky ligands, such as Buchwald-type phosphines and N-heterocyclic carbenes (NHCs), can enhance the rate of oxidative addition, even for less reactive aryl chlorides. researchgate.netrsc.orgnih.gov This is because they increase the electron density on the metal center, promoting its insertion into the C-X bond.

Selectivity (Chemoselectivity) : The choice of ligand can significantly influence the chemoselectivity of a reaction. rsc.org In the case of this compound, while the inherent reactivity difference between C-I and C-Cl bonds provides a strong basis for selectivity, certain ligand systems can be fine-tuned to exclusively target the C-I bond while leaving the C-Cl bond completely untouched, even under prolonged reaction times.

C-H Activation Mechanisms in Palladium-Catalyzed Transformations

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of arenes. For a substrate such as this compound, the regioselectivity of C-H activation is a critical consideration. The most prevalent mechanism for Pd(II)-catalyzed C-H activation is the concerted metalation-deprotonation (CMD) pathway. snnu.edu.cnyoutube.com This mechanism involves a simultaneous cleavage of the C-H bond and formation of a C-Pd bond, often assisted by a base or an anionic ligand.

The catalytic cycle typically begins with the coordination of the palladium catalyst to the aromatic ring. In the case of this compound, the electron-rich nature of the polymethylated and halogenated ring can influence this initial interaction. Following coordination, the CMD step occurs, leading to a palladacyclic intermediate. The substituents on the ring exert significant electronic and steric effects on the rate and regioselectivity of this step. The halogens (Cl, F, I) are electron-withdrawing via induction but electron-donating through resonance, while the methyl group is electron-donating. The iodine atom, being the most polarizable and largest, can also influence catalyst coordination.

The relative positioning of the substituents directs the C-H activation. Steric hindrance from the bulky iodine and methyl groups may disfavor C-H activation at adjacent positions. Electronically, the precise effect of the combined substituents on the acidity of the C-H bonds would determine the most favorable site for palladation. Generally, C-H bonds ortho to directing groups are preferentially activated, although in this non-directed case, the inherent electronic properties of the substituted ring will govern selectivity. nih.govnih.gov Subsequent steps in the catalytic cycle, such as insertion of a coupling partner or reductive elimination, would then lead to the functionalized product. snnu.edu.cnnih.gov

The general mechanism for a Pd(II)/Pd(IV) catalytic cycle in C-H functionalization is as follows:

C-H Activation: A Pd(II) catalyst reacts with the arene to form a cyclometalated Pd(II) intermediate via a CMD mechanism. nih.gov

Oxidation: The palladacycle is oxidized by an external oxidant to a Pd(IV) species. nih.govnih.gov

Reductive Elimination: The Pd(IV) intermediate undergoes C-X bond-forming reductive elimination to yield the functionalized product and a Pd(II) species, which re-enters the catalytic cycle. nih.govnih.gov

Beta-Fluorine Elimination in Nickel-Catalyzed C-F Activation

Beta-fluorine (β-F) elimination is a key elementary step in the functionalization of certain organofluorine compounds, particularly in reactions catalyzed by low-valent transition metals like nickel. researchgate.netresearchgate.net This process involves the abstraction of a fluorine atom from a carbon atom that is beta to the metal center, leading to the formation of a metal-fluoride bond and a carbon-carbon double bond. It is important to note that for an aromatic compound like this compound, direct β-fluorine elimination from the aromatic ring is not a viable pathway, as the fluorine atom has no beta-hydrogen.

However, C-F bond activation at the aromatic ring can occur through other mechanisms, such as oxidative addition of the C-F bond to a low-valent nickel center, for instance, Ni(0). nih.gov This process would be challenging due to the high strength of the aryl C-F bond. Should a transformation occur that introduces an alkyl chain containing a fluorine atom at the beta position, then β-fluorine elimination could become a relevant mechanistic step.

A general representation of β-fluorine elimination from a nickelacyclopentene intermediate is illustrative of the process:

Formation of Nickelacycle: A Ni(0) species can react with an unsaturated substrate (e.g., an alkene or alkyne) and a fluorinated molecule to form a nickelacyclopentene. researchgate.netacs.org

β-Fluorine Elimination: If a fluorine atom is positioned on a carbon beta to the nickel center within this intermediate, it can be eliminated to form a Ni-F bond and a new C=C bond, leading to a defluorinated product. researchgate.netacs.org

Kinetic Isotope Effects and Hammett-Type Studies for Reaction Pathway Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the rate-determining step of a reaction and the nature of bond-breaking and bond-forming processes in the transition state. slideserve.comresearchgate.net In the context of C-H activation of this compound, measuring the rates of reaction for the deuterated versus non-deuterated isotopologues can provide significant mechanistic insight. A primary KIE (kH/kD > 1) would be expected if the C-H bond is cleaved in the rate-determining step, which is often the case in CMD mechanisms. slideserve.comsnnu.edu.cn The magnitude of the KIE can further distinguish between different possible transition states.

Hammett-type studies involve correlating the reaction rates of a series of substituted substrates with the electronic properties of the substituents, as described by the Hammett parameter (σ). nih.gov By synthesizing derivatives of this compound with varying substituents at one position while keeping the others constant, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides information about the charge development in the transition state of the rate-determining step. A positive ρ value indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge at the reaction center in the transition state, or a transition state that is more electron-deficient than the ground state. nih.govyoutube.com Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating a buildup of positive charge. researchgate.net

For a palladium-catalyzed C-H activation, a Hammett study could help to clarify the electronic demands of the CMD step. For instance, if the C-H activation is the rate-determining step, the sign and magnitude of ρ would reflect the sensitivity of this step to the electronic nature of the aromatic ring.

Hypothetical Hammett Study Data for C-H Arylation

| Substituent (X) at C-5 | Hammett Constant (σp) | Relative Rate (kX/kH) | log(kX/kH) |

|---|---|---|---|

| -I | +0.18 | 1.00 | 0.00 |

| -Br | +0.23 | 1.35 | 0.13 |

| -Cl | +0.23 | 1.38 | 0.14 |

| -H | 0.00 | 0.55 | -0.26 |

This table presents hypothetical data for illustrative purposes.

Computational Modeling of Reaction Coordinates and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate reaction mechanisms at a molecular level. nih.gov For reactions involving this compound, computational modeling can be used to map out the potential energy surface for various proposed reaction pathways. This allows for the determination of the structures of intermediates and transition states, as well as their relative energies.

By calculating the reaction coordinates and energy barriers for processes such as C-H activation, oxidative addition, and reductive elimination, the most favorable mechanistic pathway can be identified. princeton.edu For example, DFT calculations could be employed to predict the regioselectivity of C-H activation by comparing the activation energies for palladation at the different available C-H bonds of this compound.

Furthermore, computational modeling can be used to understand the role of ligands on the metal catalyst, the effect of solvent, and to rationalize experimentally observed kinetic data, such as KIEs. acs.org For instance, the calculated vibrational frequencies of the C-H and C-D bonds in the ground state and transition state can be used to predict the theoretical KIE, which can then be compared to experimental values to validate the proposed mechanism.

Hypothetical DFT-Calculated Energy Barriers for C-H Activation

| C-H Bond Position | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| C-H ortho to F | TS1 | 25.4 |

| C-H ortho to Cl | TS2 | 28.1 |

This table presents hypothetical data for illustrative purposes.

These computational insights are invaluable for understanding the complex interplay of electronic and steric factors that govern the reactivity of highly substituted aromatic compounds like this compound in transition metal-catalyzed reactions.

Theoretical and Computational Investigations of 1 Chloro 2 Fluoro 5 Iodo 4 Methylbenzene and Its Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations can elucidate the ground state properties of 1-chloro-2-fluoro-5-iodo-4-methylbenzene, such as its geometry, electronic energy, and the distribution of electrons within the molecule.

The electrostatic potential (ESP) map is a crucial output of DFT calculations, visualizing the charge distribution on the molecule's surface. For this compound, the ESP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The highly electronegative fluorine and chlorine atoms are expected to draw electron density away from the aromatic ring through a strong negative inductive effect (-I). The iodine atom, being less electronegative, would have a weaker inductive effect. Conversely, the methyl group is known to be an electron-donating group through a positive inductive effect (+I) and hyperconjugation.

Table 1: Predicted Qualitative Effects of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Chlorine | 1 | -I (withdrawing) | +R (donating) | Deactivating |

| Fluorine | 2 | -I (withdrawing) | +R (donating) | Deactivating |

| Iodine | 5 | -I (withdrawing) | +R (donating) | Deactivating |

| Methyl | 4 | +I (donating) | Hyperconjugation | Activating |

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. DFT calculations can provide reliable estimates of BDEs, offering insights into the molecule's stability and potential reaction pathways involving radical intermediates. For this compound, the C-halogen and C-H bonds are of particular interest.

The C-I bond is anticipated to be the weakest among the C-halogen bonds due to the larger size of the iodine atom and the longer, less effective orbital overlap with carbon. The C-Br bond is generally weaker than the C-Cl bond, which in turn is weaker than the C-F bond. Therefore, the predicted order of BDEs for the carbon-halogen bonds in this molecule would be C-F > C-Cl > C-I. The C-H bonds of the methyl group would have BDEs typical for benzylic hydrogens, which are generally lower than those of aromatic C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical.

Table 2: Representative Bond Dissociation Energies (BDEs) for Similar Bonds in Aromatic Compounds (Illustrative Data)

| Bond | Compound | BDE (kcal/mol) |

| C-F | Fluorobenzene (B45895) | ~124 |

| C-Cl | Chlorobenzene | ~96 |

| C-Br | Bromobenzene | ~81 |

| C-I | Iodobenzene | ~65 |

| Ar-H | Benzene (B151609) | ~111 |

| C-H | Toluene (methyl) | ~89 |

Note: These are general values for simpler molecules and the actual BDEs in this compound would be influenced by the presence of other substituents.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Aromatic Reactions

The substitution pattern on the benzene ring dictates the position of further substitution in both electrophilic and nucleophilic aromatic reactions.

In nucleophilic aromatic substitution (SNA r) , the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. wikipedia.org The presence of three halogen atoms makes the ring electron-deficient and thus more susceptible to nucleophilic attack than benzene. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength but is related to the stability of the Meisenheimer complex intermediate. masterorganicchemistry.com Therefore, a nucleophile would likely displace the fluorine or chlorine atom, with the precise regioselectivity depending on the reaction conditions and the nature of the nucleophile.

Transition State Modeling for Reaction Pathways and Selectivity Rationalization

To gain a deeper understanding of reaction mechanisms and selectivity, computational chemists model the transition states of proposed reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate.

For an electrophilic substitution on this compound, one could model the transition states for attack at each of the available positions on the ring. By comparing the calculated activation energies, a prediction of the major product can be made. Similarly, for a nucleophilic aromatic substitution, modeling the transition states for the attack of a nucleophile at the carbons bearing the different halogen atoms would help in rationalizing which halogen is preferentially substituted. These models can also reveal subtle electronic and steric effects that govern the outcome of the reaction.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While DFT calculations are often performed in the gas phase for simplicity, real-world reactions occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. nih.gov In an MD simulation, the motion of the solute and a large number of solvent molecules are calculated over time, providing insights into solvation, intermolecular interactions, and conformational dynamics.

For a molecule like this compound, MD simulations could be used to understand how solvent molecules arrange themselves around the solute, which can influence its reactivity. For instance, the accessibility of different sites on the aromatic ring to a reactant could be affected by the solvent shell. While this molecule does not have significant conformational flexibility in its aromatic core, the rotation of the methyl group can be studied.

Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors can be calculated from the electronic structure to predict the reactivity of this compound. These descriptors provide a quantitative measure of various electronic properties.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Fukui functions: These functions indicate the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

By calculating these descriptors for this compound, a more quantitative prediction of its reactivity towards different reagents can be achieved, complementing the qualitative analysis from electrostatic potentials and resonance effects.

Derivatization and Synthetic Utility of 1 Chloro 2 Fluoro 5 Iodo 4 Methylbenzene As a Versatile Building Block

Chemoselective Functionalization of Individual Halogen Atoms

The carbon-halogen bonds on the aromatic ring exhibit a well-defined reactivity hierarchy, which is the foundation of its synthetic utility. In transition-metal-catalyzed cross-coupling reactions, the reactivity order is typically C–I > C–Br > C–Cl >> C–F. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the order is often reversed, with the C–F bond being the most susceptible to cleavage. This differential reactivity allows for the selective functionalization of each halogen atom.

The carbon-iodine bond is the weakest and most polarizable among the carbon-halogen bonds in the molecule, making it the most reactive site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This high reactivity enables a wide range of chemoselective cross-coupling reactions to be performed exclusively at the C-5 position, leaving the more robust C–Cl and C–F bonds intact.

Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the iodo position. organic-chemistry.orgnih.govsoton.ac.ukresearchgate.net For instance, a Suzuki coupling with an arylboronic acid introduces a new aryl group, while a Sonogashira coupling with a terminal alkyne yields an alkynyl-substituted derivative. organic-chemistry.orgsoton.ac.ukresearchgate.netrsc.org These reactions are fundamental in constructing complex molecular scaffolds from simple precursors.

Table 1: Selective Cross-Coupling Reactions at the Iodo Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl-Aryl) | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₃PO₄) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N) organic-chemistry.org |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd(OAc)₂ or PdCl₂, a phosphine ligand, and a base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amine) | Pd catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (R-SnBu₃) | C-C (Aryl-Aryl/Vinyl) | Pd(PPh₃)₄ |

After selective functionalization at the iodo position, the chloro and fluoro substituents offer further opportunities for modification. Their relative reactivity depends heavily on the reaction mechanism.

In the context of nucleophilic aromatic substitution (SNAr) , the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I. masterorganicchemistry.comyoutube.com This order is counterintuitive to bond strength but is explained by the mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. masterorganicchemistry.com The highly electronegative fluorine atom strongly polarizes the C–F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.comnih.gov Therefore, under SNAr conditions, the fluoro substituent is generally more reactive than the chloro substituent.

Conversely, for electrophilic aromatic substitution (EAS) , both fluorine and chlorine are deactivating groups due to their strong electron-withdrawing inductive effects (–I effect). stackexchange.comstackexchange.com However, they are ortho, para-directing because of their electron-donating resonance effects (+R effect). stackexchange.com Fluorine's –I effect is stronger than chlorine's, but its +R effect is also more pronounced due to effective orbital overlap between the carbon 2p and fluorine 2p orbitals. stackexchange.comechemi.com This interplay often results in fluorobenzene (B45895) being more reactive towards electrophiles than chlorobenzene. researchgate.net In the context of 1-chloro-2-fluoro-5-iodo-4-methylbenzene, any potential EAS reaction would be directed by the combined electronic influences of all substituents present on the ring.

The distinct reactivities of the three halogen atoms enable a logical and predictable sequence of synthetic transformations. lumenlearning.com A typical strategy involves a three-step process to achieve trisubstitution with different functional groups.

Step 1: Functionalization of Iodine. The process begins with a palladium-catalyzed cross-coupling reaction at the highly reactive iodo position. This step introduces the first desired substituent (R¹) while leaving the C–Cl and C–F bonds unaffected.

Step 2: Functionalization of Fluorine or Chlorine. The second step typically involves a nucleophilic aromatic substitution (SNAr). If the R¹ group introduced in the first step is a sufficiently strong electron-withdrawing group (e.g., nitro, cyano) and is positioned to activate the ring, a nucleophile can displace either the fluorine or chlorine atom. Due to its higher reactivity in SNAr, the fluorine atom is often the target for substitution in this step, introducing a second, different substituent (R²).

Step 3: Functionalization of the Remaining Halogen. The final halogen, typically chlorine, can be addressed in a third step. This might involve another cross-coupling reaction under more forcing conditions (higher temperature, stronger ligands) or another SNAr reaction if the electronic properties of the ring allow for it.

This stepwise approach provides a powerful tool for creating highly decorated aromatic structures with precise control over substituent placement. lumenlearning.com

Transformations of the Methyl Group

In addition to the halogens, the methyl group at the C-4 position serves as another handle for synthetic transformations, primarily through reactions at the benzylic position.

The methyl group can be selectively halogenated, most commonly brominated, at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photoirradiation. researchgate.netvedantu.com This reaction, known as Wohl-Ziegler bromination, proceeds via a free-radical mechanism and is highly selective for the benzylic C-H bonds, leaving the aromatic ring and its halogen substituents untouched.

The resulting benzylic halide, 1-chloro-4-(bromomethyl)-2-fluoro-5-iodobenzene, is a valuable intermediate. It is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of functional groups.

Table 2: Nucleophilic Substitution of Benzylic Bromide Derivative

| Nucleophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Hydroxide | NaOH (aq) | -CH₂OH (Benzylic Alcohol) |

| Alkoxide | NaOR | -CH₂OR (Benzylic Ether) |

| Cyanide | NaCN | -CH₂CN (Acetonitrile) |

| Azide | NaN₃ | -CH₂N₃ (Azide) |

| Carboxylate | RCOONa | -CH₂OOCR (Ester) |

| Amine | R₂NH | -CH₂NR₂ (Amine) |

The methyl group can also be oxidized to introduce carbonyl functionality. The level of oxidation—to an aldehyde or a carboxylic acid—depends on the choice of oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution, will robustly oxidize the methyl group directly to a carboxylic acid. ncert.nic.inrsc.org Modern methods, which may offer greater compatibility with the sensitive halogen substituents, include metal-free aerobic oxidations. organic-chemistry.orgresearchgate.net For example, using carbon tetrabromide as an initiator under blue light irradiation can convert substituted toluenes to their corresponding carboxylic acids under mild conditions. organic-chemistry.orgorganic-chemistry.org

Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage is more delicate, as aldehydes are themselves easily oxidized to carboxylic acids. ncert.nic.in Specific, controlled methods are required to achieve this transformation selectively. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), is a classic method for the direct conversion of a methylarene to a benzaldehyde. ncert.nic.in An alternative two-step approach involves the benzylic halogenation described previously, followed by oxidation of the resulting benzylic halide. Reagents such as pyridine (B92270) N-oxide in the presence of silver oxide can effectively convert benzylic halides to aldehydes under mild conditions. nih.gov Catalytic aerobic oxidation methods have also been developed for the selective synthesis of benzaldehydes from toluenes. mdpi.com

Preparation of Complex Organic Molecules

While polyhalogenated aromatic compounds are invaluable precursors in medicinal chemistry and materials science, the specific utility of this compound in the synthesis of complex organic molecules has not been explicitly detailed in published research. The following sections outline the intended, though currently undocumented, synthetic applications.

Synthesis of Heterocyclic Compounds Incorporating the Polyhalogenated Aryl Moiety.

The synthesis of heterocyclic compounds often relies on the functionalization of aromatic precursors. The iodo group in this compound would be the most likely site for initial cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce side chains that could subsequently undergo cyclization to form heterocyclic rings. For instance, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl or amino group could be a precursor to furan (B31954) or pyrrole (B145914) derivatives, respectively. Similarly, a Suzuki coupling with an appropriately substituted boronic acid could provide a biaryl intermediate for the synthesis of carbazoles or dibenzofurans. However, no specific studies demonstrating these transformations with this compound have been found.

Assembly of Advanced Aromatic Architectures and Polycyclic Systems.

The construction of advanced aromatic architectures and polycyclic aromatic hydrocarbons (PAHs) often utilizes palladium-catalyzed cross-coupling reactions of polyhalogenated arenes. The multiple halogen substituents on this compound could theoretically allow for sequential, site-selective coupling reactions to build up complex aromatic systems. For example, an initial iodine-selective reaction followed by a chlorine-selective reaction could be envisioned to assemble extended π-conjugated systems. Despite the logical synthetic potential, there is a lack of published research detailing the use of this specific compound in the assembly of such advanced structures.

Use in Cascade and Multicomponent Reactions for Library Generation.

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of diverse chemical libraries from simple building blocks. nih.govjocpr.comorganic-chemistry.org An aryl halide component is often a key starting material in MCRs. The reactivity of the carbon-iodine bond would make this compound a potential candidate for isocyanide-based MCRs like the Ugi or Passerini reactions, or for palladium-catalyzed multicomponent reactions. These reactions could lead to the synthesis of diverse scaffolds incorporating the 1-chloro-2-fluoro-4-methylphenyl moiety. nih.gov Nevertheless, a review of the current literature does not provide any specific examples of this compound being employed in cascade or multicomponent reactions for the purpose of library generation.

Advanced Analytical Techniques for Research on 1 Chloro 2 Fluoro 5 Iodo 4 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 1-Chloro-2-fluoro-5-iodo-4-methylbenzene, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous signal assignment.

¹H, ¹³C, ¹⁹F, and ¹²⁹Xe NMR for Precise Positional and Electronic Characterization.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

The two aromatic protons are in different chemical environments due to the asymmetrical substitution pattern of the benzene (B151609) ring. Their chemical shifts would be influenced by the electronic effects of the adjacent halogen and methyl substituents. They would likely appear as doublets due to coupling to the neighboring fluorine atom.

The methyl group protons would give rise to a singlet, typically in the range of 2.0-2.5 ppm.

Hypothetical ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | ~7.5 | d | J(H,F) = ~8-10 |

| H-6 | ~7.2 | d | J(H,F) = ~6-8 |

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals: six for the aromatic carbons and one for the methyl carbon.

The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to iodine (C-5) would be expected at a relatively upfield position due to the "heavy atom effect". The carbons bonded to the highly electronegative fluorine (C-2) and chlorine (C-1) atoms would be downfield.

The carbon signals would also exhibit splitting due to coupling with the fluorine atom (¹⁹F-¹³C coupling), which is invaluable for confirming assignments.

Hypothetical ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹⁹F-¹³C Coupling (J, Hz) |

|---|---|---|

| C-1 | ~130-135 | d, J ≈ 4-8 |

| C-2 | ~155-160 | d, J ≈ 240-250 |

| C-3 | ~125-130 | d, J ≈ 20-25 |

| C-4 | ~138-142 | d, J ≈ 3-5 |

| C-5 | ~90-95 | d, J ≈ 3-5 |

| C-6 | ~120-125 | d, J ≈ 2-4 |

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would be the simplest, showing a single signal for the one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal would be expected to be a multiplet due to coupling with the two neighboring aromatic protons.

¹²⁹Xe NMR Spectroscopy: This is a highly specialized technique not typically used for routine characterization of small organic molecules. It is primarily employed to probe the void spaces in materials like zeolites or to study xenon-containing compounds. It is highly unlikely that ¹²⁹Xe NMR would be used in the research of this compound unless for very specific and unconventional studies, for which there is no precedent in the literature for similar molecules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS would be used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information.

Accurate Mass: The high-resolution mass measurement would be able to distinguish the molecular ion of this compound from other ions with the same nominal mass.

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (monoisotopic ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, aiding in their identification.

Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group, iodine, or chlorine atoms, leading to characteristic fragment ions.

Hypothetical HRMS Data:

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 270.9261 | Molecular ion for ¹²C₇¹H₅³⁵Cl¹⁹F¹²⁷I |

| [M-CH₃]⁺ | 255.9029 | Loss of a methyl radical |

| [M-I]⁺ | 143.0118 | Loss of an iodine radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=C stretching vibrations of the aromatic ring.

C-H bending vibrations.

Vibrations corresponding to the C-F, C-Cl, and C-I bonds in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would also probe these vibrational modes, but with different selection rules. It is often particularly good for observing the vibrations of the carbon skeleton.

Hypothetical Vibrational Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | IR, Raman |

| 3000-2850 | Methyl C-H stretch | IR, Raman |

| 1600-1450 | Aromatic C=C stretch | IR, Raman |

| 1250-1150 | C-F stretch | IR |

| 800-600 | C-Cl stretch | IR |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

These hyphenated techniques are crucial for separating the target compound from impurities and for monitoring the progress of its synthesis.

GC-MS: Given the likely volatility of this compound, GC-MS would be an excellent method for assessing its purity. A pure sample would show a single peak in the gas chromatogram, and the mass spectrum of this peak would correspond to the target compound.

LC-MS: For less volatile impurities or for monitoring reactions in solution without workup, LC-MS could be employed. A suitable reverse-phase HPLC method would be developed to separate the components of a mixture before they are detected by the mass spectrometer.

X-ray Diffraction for Single Crystal Structure Determination of Derivatives and Intermediates (if appropriate)

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself might be challenging, this technique could be applied to a stable, crystalline derivative or a key intermediate in its synthesis. A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This would unequivocally confirm the substitution pattern on the benzene ring.

Conclusion and Outlook for Research on 1 Chloro 2 Fluoro 5 Iodo 4 Methylbenzene

Summary of Key Synthetic Achievements and Mechanistic Understanding

Detailed synthetic routes and mechanistic studies specifically for 1-Chloro-2-fluoro-5-iodo-4-methylbenzene are not extensively documented in publicly accessible research. General methodologies for the synthesis of halogenated aromatic compounds typically involve electrophilic substitution reactions on a substituted benzene (B151609) precursor. ncert.nic.in For a molecule with the substitution pattern of this compound, a multi-step synthesis would be anticipated, carefully controlling the regioselectivity of the halogenation steps.

The synthesis of structurally similar compounds, such as 1-chloro-2-methyl-4-nitrobenzene, has been achieved through multi-step processes starting from precursors like 4-chloroaniline. researchgate.netmdpi.com These syntheses often involve sequential oxidation, and in the case of methylated analogues, a Friedel-Crafts alkylation. researchgate.netmdpi.com It is plausible that a synthetic strategy for this compound could be devised employing similar principles, though the specific reagents and reaction conditions would need to be developed and optimized.

The chemical reactivity of this compound is dictated by the interplay of its various functional groups. The carbon-halogen bonds (C-Cl, C-F, and C-I) will exhibit different reactivities, with the carbon-iodine bond being the most susceptible to cleavage in cross-coupling reactions. The presence of chlorine and fluorine atoms, being highly electronegative, influences the electron density of the aromatic ring. ncert.nic.in

Remaining Challenges and Open Questions in the Chemistry of This Compound

The primary challenge in the chemistry of this compound is the lack of a well-established and efficient synthetic protocol. Developing a high-yield, scalable synthesis is the first hurdle to be overcome to enable further investigation of its properties and potential applications. Key questions that remain unanswered include:

What are the most effective and regioselective methods for the introduction of the three different halogen atoms and the methyl group onto the benzene ring?

What are the precise physical and spectroscopic properties of the pure compound?

What is the detailed reactivity profile of this molecule, particularly with respect to metal-catalyzed cross-coupling reactions at the C-I bond?

What are the electronic effects of the combined substituents on the aromatic ring, and how do they influence its reactivity in various organic transformations?

Potential Future Research Directions and Applications in Organic Synthesis

Despite the current limited data, the unique substitution pattern of this compound suggests several promising avenues for future research and potential applications in organic synthesis.

The presence of a reactive iodine atom makes it a prime candidate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 5-position, leading to the synthesis of more complex and potentially valuable molecules. The chlorine and fluorine atoms are generally more stable under these conditions, allowing for selective functionalization at the C-I bond.

Future research should focus on:

Development of a robust synthetic route: A systematic investigation into the synthesis of this compound is paramount.

Exploration of its utility as a building block: Once readily accessible, its use as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials could be explored. The unique combination of halogens could impart desirable properties to the target molecules.

Physicochemical and toxicological profiling: A thorough characterization of its physical properties and an assessment of its toxicological profile are necessary for any potential large-scale application.

The strategic placement of chloro, fluoro, iodo, and methyl groups on the benzene ring makes this compound a potentially valuable, yet underexplored, tool for synthetic chemists. Future research in this area is likely to uncover novel applications and expand the toolkit of modern organic synthesis.

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent/Condition | Role | Outcome |

|---|---|---|

| Thionyl chloride (SOCl₂) | Chlorinating agent | Converts nitro groups to chloro intermediates |

| Benzene | Solvent | Azeotropic removal of HCl |

| Reflux (4 hours) | Thermal activation | Maximizes conversion efficiency |

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl protons (~δ 2.3 ppm) and aromatic protons (split into multiplets due to substituents) confirm substitution patterns .

- ¹³C NMR : Iodine’s electronegativity deshields adjacent carbons, shifting signals upfield.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects from bulky substituents (e.g., iodine) .

Advanced: How can competing reaction pathways (e.g., para vs. meta substitution) be controlled during synthesis?

Answer:

Substituent directing effects dominate:

- Fluorine (strong meta-director) and methyl (ortho/para-director) compete, but steric hindrance from iodine often favors substitution at less hindered positions. Computational modeling (DFT calculations) predicts regioselectivity by analyzing transition state energies . Experimental validation via kinetic studies (e.g., monitoring intermediates with HPLC) is critical .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., melting points)?

Answer:

Discrepancies may arise from impurities or polymorphic forms.

- Methodological steps :

Basic: What safety protocols are essential when handling this compound?

Answer:

- Engineering controls : Use fume hoods and closed systems to minimize vapor exposure .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: What role does this compound play in medicinal chemistry, and how is its bioactivity optimized?

Answer:

The iodine and fluorine substituents enhance binding to hydrophobic enzyme pockets. In , similar halogenated benzamides inhibit kinase targets. Optimization strategies include:

- Structure-activity relationship (SAR) : Systematic substitution of halogens to balance lipophilicity and solubility .

- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., methyl groups prone to oxidation) .

Advanced: How can computational tools predict reactivity or degradation pathways?

Answer:

- Molecular dynamics (MD) simulations : Model iodine’s steric effects on nucleophilic aromatic substitution .

- DFT calculations : Predict degradation under acidic conditions (e.g., hydrolysis of chloro groups) .

Basic: What are the best practices for long-term storage to prevent degradation?

Answer:

- Storage conditions : In amber glass under argon at –20°C to prevent photolysis and oxidation .

- Stability monitoring : Periodic HPLC analysis detects decomposition (e.g., iodine loss forming secondary products) .

Advanced: How can by-products from synthesis be identified and mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.